molecular formula C10H12Cl6N2O2 B3639990 2,2,2-trichloro-N-{[1-(trichloroacetyl)-4-piperidinyl]methyl}acetamide

2,2,2-trichloro-N-{[1-(trichloroacetyl)-4-piperidinyl]methyl}acetamide

Cat. No.: B3639990
M. Wt: 404.9 g/mol
InChI Key: DQUFMHTZBQJCCS-UHFFFAOYSA-N
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Description

The compound “2,2,2-trichloro-N-{[1-(trichloroacetyl)-4-piperidinyl]methyl}acetamide” is an organic compound containing a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains trichloroacetyl groups, which are derived from trichloroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a piperidine ring (a six-membered ring with one nitrogen atom), two trichloroacetyl groups (which contain carbon, oxygen, and three chlorine atoms), and an acetamide group (which contains carbon, oxygen, and nitrogen). The exact structure would depend on the positions of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trichloroacetyl groups would likely make the compound relatively dense and possibly volatile. The piperidine ring might confer basicity on the compound .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many piperidine derivatives are active in the central nervous system, but without more information, it’s impossible to predict the specific mechanism of action of this compound .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. Generally, compounds with multiple chlorine atoms can be hazardous and should be handled with care .

Properties

IUPAC Name

2,2,2-trichloro-N-[[1-(2,2,2-trichloroacetyl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl6N2O2/c11-9(12,13)7(19)17-5-6-1-3-18(4-2-6)8(20)10(14,15)16/h6H,1-5H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUFMHTZBQJCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(Cl)(Cl)Cl)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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